Lucifer yellow

Vue d'ensemble

Description

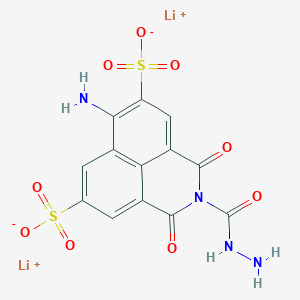

Lucifer yellow is a fluorescent dye widely used in cell biology. It was invented by Walter W. Stewart at the National Institutes of Health and patented in 1978 . The key property of this compound is its ability to be readily visualized in both living and fixed cells using a fluorescence microscope . This compound is particularly valuable for tracing and visualizing cellular structures and functions.

Méthodes De Préparation

Lucifer yellow is commonly prepared as a lithium salt, compounded with carbohydrazide. The carbohydrazide group allows it to be covalently linked to surrounding biomolecules during aldehyde fixation . Other cations such as ammonium or potassium can be used when lithium is undesirable, but the resulting salts are less soluble in water . Industrial production methods typically involve the synthesis of the dye followed by its purification and formulation into a usable salt form.

Analyse Des Réactions Chimiques

Lucifer yellow undergoes several types of chemical reactions, including:

Oxidation: The dye can be oxidized under certain conditions, which may affect its fluorescence properties.

Reduction: Reduction reactions can also alter the dye’s fluorescence.

Substitution: this compound can participate in substitution reactions, particularly involving its sulfonate groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Lucifer yellow has a wide range of scientific research applications:

Chemistry: It is used as a tracer molecule to study chemical reactions and molecular interactions.

Mécanisme D'action

Lucifer yellow exerts its effects primarily through its fluorescence properties. The dye contains a carbohydrazide group that allows it to be covalently linked to surrounding biomolecules during aldehyde fixation . This linkage enables the dye to remain within the cells, making it an effective tracer for visualizing cellular structures and functions. The molecular targets and pathways involved include cellular membranes and intracellular structures, which the dye can penetrate and label.

Comparaison Avec Des Composés Similaires

Lucifer yellow is spectrally similar to several other fluorescent dyes, including:

- mFluor 540

- CytoCalcein Violet 500

- ThiolTrace Violet 500

- mFluor 510

Compared to these dyes, this compound is unique in its high water solubility when prepared as a lithium salt and its ability to be covalently linked to biomolecules during aldehyde fixation . This makes it particularly useful for long-term studies and applications where stable labeling is required.

This compound’s combination of high fluorescence, water solubility, and covalent linkage capability sets it apart from other similar compounds, making it a valuable tool in various scientific research fields.

Activité Biologique

Lucifer Yellow (LY) is a fluorescent dye widely used in cell biology to study cellular processes, particularly in neuronal and cancer research. Its unique properties allow it to be visualized in both living and fixed cells, making it an invaluable tool for understanding various biological mechanisms.

- Chemical Formula : CHLiNOS

- Molar Mass : 444.24 g·mol

This compound is typically prepared as a lithium salt, which enhances its solubility and allows for effective cellular uptake. The dye is impermeable to cell membranes, making it useful for tracking fluid-phase endocytosis and intercellular coupling.

This compound operates primarily through the following mechanisms:

- Fluid-Phase Endocytosis : LY is internalized by cells via fluid-phase endocytosis, a process that does not saturate over a wide range of concentrations. This has been demonstrated in studies involving Candida albicans, where LY was localized inside vacuoles after incubation with the dye under specific conditions .

- Neuronal Coupling : In neuronal studies, LY has been used to demonstrate dye-coupling between mitral cells in the rat olfactory bulb. This coupling is facilitated by gap junctions and is crucial for neuronal synchronization and signal transmission during development .

- Cellular Uptake Enhancement : Research indicates that exposure to magnetic pulses can significantly enhance the uptake of this compound in CHO cells, outperforming traditional electroporation techniques .

1. Neuronal Dye-Coupling

A study conducted on rat olfactory bulbs revealed that intracellular injections of LY showed significant dye-coupling between mitral cells and granule cells. The findings indicated that:

- At postnatal day 10 (P10), an average of 2.5 dye-coupled mitral cells and 27 granule cells were observed per column.

- By postnatal day 30 (P30), the number of granule cells increased to 42 per column, suggesting that neuronal coupling plays a role in the development and maturation of olfactory signaling pathways .

2. Enhanced Uptake via Magnetic Pulses

In a comparative study, CHO cells exposed to magnetic pulses demonstrated increased uptake of this compound compared to control groups. The results showed:

- Maximum uptake was achieved with 112 magnetic pulses at frequencies of 0.25 Hz.

- Statistical analysis confirmed significant differences in uptake levels across various experimental groups, highlighting the potential for using magnetic fields to enhance cellular permeability .

3. Penetration into Human Skin

Research on the dermal penetration of this compound indicated that while it penetrated freely into the dermis, its uptake by keratinocytes was minimal. This suggests potential applications in dermatological research, particularly concerning drug delivery systems .

Data Table: Summary of Key Research Findings

Propriétés

IUPAC Name |

dilithium;6-amino-2-(hydrazinecarbonyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O9S2.2Li/c14-10-5-1-4(27(21,22)23)2-6-9(5)7(3-8(10)28(24,25)26)12(19)17(11(6)18)13(20)16-15;;/h1-3H,14-15H2,(H,16,20)(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBFLQKQABVKGT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)C(=O)NN)S(=O)(=O)[O-])N)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Li2N4O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70999134 | |

| Record name | Dilithium 6-amino-2-(hydrazinylcarbonyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5,8-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77944-88-8 | |

| Record name | Lucifer yellow | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077944888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilithium 6-amino-2-(hydrazinylcarbonyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5,8-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUCIFER YELLOW | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9654F8OVKE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.